molecular formula C15H13FN4O3 B4329503 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile

2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile

Cat. No. B4329503
M. Wt: 316.29 g/mol
InChI Key: WYDKFSVWMJZEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile, also known as FANMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FANMN is a member of the nitro-containing nicotinonitrile family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been shown to inhibit the activity of tubulin, a protein that is involved in the formation of the microtubules that are necessary for cell division. This inhibition leads to the arrest of the cell cycle and eventually, cell death.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is the lack of studies on its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile. One potential direction is the development of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile-based drugs for the treatment of cancer. Another potential direction is the study of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile as a potential antibacterial and antifungal agent. Additionally, further studies on the toxicity and potential side effects of 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile are necessary to fully understand its potential as a therapeutic agent.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-9-14(20(21)22)13(8-23-2)12(7-17)15(18-9)19-11-5-3-10(16)4-6-11/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKFSVWMJZEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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